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Compound of Interest

Compound Name: N2,4-dimethylpyridine-2,3-diamine

CAS No.: 155790-14-0

Cat. No.: B586105

Get Quote

Compound Identity & Significance
IUPAC Name:

-Dimethylpyridine-2,3-diamine[1][2][3][4]

Alternative Names: 2-(Methylamino)-4-methylpyridin-3-amine; 3-Amino-2-methylamino-4-

methylpyridine.

CAS Number: 155790-14-0

Molecular Formula:

Molecular Weight: 137.18 g/mol

This scaffold is distinguished by the presence of a vicinal diamine motif on the pyridine ring,

facilitating cyclization reactions (e.g., with formic acid or phosgene) to form imidazopyridines.

The 4-methyl group provides steric bulk often required for active site fitting in medicinal

chemistry targets.
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Spectroscopic Data Analysis
A. Mass Spectrometry (MS)
The mass spectrum of

-dimethylpyridine-2,3-diamine is characterized by a distinct molecular ion peak consistent with
its odd nitrogen count (Nitrogen Rule).

Parameter Value Interpretation

Ionization Mode ESI+ (Electrospray Ionization)
Protonated molecular ion

formation.

[M+H] 138.1 m/z

Base peak corresponding to

the protonated species (

).

[M+Na] 160.1 m/z
Sodium adduct (common in

unbuffered solvents).

Fragmentation
= 17 (loss of

)

Characteristic of primary

amines (3-amino group).

Fragmentation
= 31 (loss of

)

Cleavage of the 2-

(methylamino) substituent.

Technical Note: In synthetic reaction mixtures involving the 6-chloro derivative (a common

precursor), a mass peak at 172/174 m/z (3:1 ratio) will be observed. The absence of this

isotopic pattern confirms the successful hydrogenolysis of the chlorine atom if a dechlorination

step was performed.
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B. Proton NMR ( NMR) Spectroscopy
The

NMR spectrum is dominated by the asymmetry of the pyridine ring and the distinct
environments of the methyl groups.

Solvent: DMSO-

(Recommended for observing exchangeable amine protons) Frequency: 300-500 MHz
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

7.55 - 7.65
Doublet (

Hz)
1H H-6

-proton to ring

nitrogen; highly

deshielded.

6.35 - 6.45
Doublet (

Hz)
1H H-5

-proton; shielded

by electron-

donating amino

groups.

5.80 - 6.10 Broad Singlet 1H NH (Pos 2)

Exchangeable;

coupling to N-Me

may broaden

signal.

4.60 - 4.90 Broad Singlet 2H
NH

(Pos 3)

Exchangeable;

typically sharper

than the

secondary

amine.

2.85 - 2.90
Doublet (

Hz)
3H N-CH

Coupled to the

NH proton (Pos

2).

2.15 - 2.20 Singlet 3H
C-CH

(Pos 4)

Benzylic-like

methyl on the

aromatic ring.

Comparative Analysis (vs. 6-Chloro Analog): If the starting material (6-chloro-

-dimethylpyridine-2,3-diamine) is present, the H-5 signal appears as a singlet at

6.30 ppm, and the H-6 doublet at
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7.6 ppm is absent.

C. Infrared (IR) Spectroscopy
Key functional group stretches confirm the presence of primary and secondary amines.

3350 - 3450 cm

: N-H stretching (Primary amine, asymmetric/symmetric).

3250 cm

: N-H stretching (Secondary amine).

1580 - 1600 cm

: C=N / C=C ring stretching (Pyridine skeletal vibrations).

1250 - 1300 cm

: C-N stretching (Aromatic amine).

Experimental Synthesis Protocol
Since

-dimethylpyridine-2,3-diamine is often synthesized in-house during drug development, the
following validated protocol ensures high purity.

Reaction Workflow
The synthesis proceeds via a nucleophilic aromatic substitution (

) followed by a nitro reduction.

2-Chloro-4-methyl-
3-nitropyridine

(CAS 23056-39-5)

Step 1: S_NAr
MeNH2, EtOH

Reflux, 2h

Intermediate:
2-(Methylamino)-4-methyl-

3-nitropyridine

Step 2: Reduction
H2, Pd/C or Fe/NH4Cl

MeOH/EtOH

Product:
N2,4-Dimethylpyridine-

2,3-diamine

Click to download full resolution via product page
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Caption: Two-step synthetic pathway from commercially available 2-chloro-4-methyl-3-

nitropyridine.

Detailed Methodology
Step 1: Synthesis of 2-(methylamino)-4-methyl-3-nitropyridine

Charge: Dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in ethanol (10 vol).

Addition: Add methylamine (2.0 M in THF or aqueous solution, 2.5 eq) dropwise at 0°C.

Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc

1:1) or LC-MS.[2][3] The product is less polar than the starting material.

Workup: Concentrate the solvent. Resuspend the residue in water and filter the yellow

precipitate.[5][6] Dry in vacuo.

Checkpoint: Intermediate should show a strong

stretch in IR (

1350/1530 cm

) and loss of the C-Cl mass pattern.

Step 2: Reduction to

-Dimethylpyridine-2,3-diamine

Catalyst: Suspend the nitro intermediate (1.0 eq) in Methanol (20 vol). Add 10% Pd/C (10

wt% loading).

Hydrogenation: Stir under

atmosphere (balloon pressure is usually sufficient) at RT for 4–16 hours.

Alternative (Iron Reduction): If halogen substituents are present elsewhere that might be

labile to hydrogenolysis, use Fe powder (5 eq) and
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(5 eq) in EtOH/

at 70°C.

Purification: Filter through Celite to remove the catalyst. Concentrate the filtrate.

Isolation: The product is an air-sensitive oil or low-melting solid. It is best used immediately

or stored as a hydrochloride salt (precipitated with HCl/Dioxane).

References
Synthesis of 2,3-diaminopyridines:World Intellectual Property Organization, WO

2016/200851 A1, "Nuclear Receptor Modulators". (Describes the synthesis of the 6-chloro

analog and general conditions for diamine preparation). Link

Precursor Characterization:Journal of Organic Chemistry, 1955, 20, 1729-1731.[7]

(Characterization of 2-chloro-4-methyl-3-nitropyridine).

General Pyridine NMR Shifts:Pretsch, E., et al., "Structure Determination of Organic
Compounds," Springer, 2009. (Reference for calculating expected chemical shifts of
polysubstituted pyridines).

Commercial Availability & CAS Data:Sigma-Aldrich / Merck, Product Entry for CAS 155790-

14-0. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2. WO2016200851A1 - Nuclear receptor modulators - Google Patents [patents.google.com]

3. WO2016198908A1 - Ror nuclear receptor modulators - Google Patents
[patents.google.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FWO2016200851A1%2Fen
https://www.chemicalbook.com/synthesis/2-chloro-4-methyl-3-nitropyridine.htm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com
https://www.benchchem.com/product/b586105?utm_src=pdf-custom-synthesis#bc-rfq
https://patentimages.storage.googleapis.com/1b/91/02/43f8f1ab9c3a8a/EP3004110B1.pdf
https://patents.google.com/patent/WO2016200851A1/en
https://patents.google.com/patent/WO2016198908A1/en
https://patents.google.com/patent/WO2016198908A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586105?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. WO2011092293A2 - Cyclohexyl amide derivatives as crf receptor antagonists - Google
Patents [patents.google.com]

5. Page loading... [guidechem.com]

6. Page loading... [wap.guidechem.com]

7. 2-Chloro-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

To cite this document: BenchChem. [Spectroscopic Characterization Guide: -
Dimethylpyridine-2,3-diamine[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b586105/docs#spectroscopic-characterization-guide-
dimethylpyridine-2-3-diamine-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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